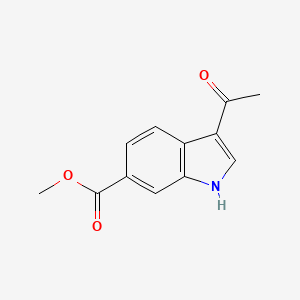

methyl 3-acetyl-1H-indole-6-carboxylate

Overview

Description

Methyl 3-acetyl-1H-indole-6-carboxylate is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of acetyl and carboxylate groups at specific positions on the indole ring imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetyl-1H-indole-6-carboxylate typically involves the functionalization of the indole ring One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-1H-indole-6-carboxylate can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 3-acetyl-1H-indole-6-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Methyl 3-acetyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-acetyl-1H-indole-6-carboxylate is an organic compound that belongs to the indole family, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Overview of this compound

The compound features an indole core structure, which consists of a fused benzene and pyrrole ring. The presence of acetyl and carboxylate groups enhances its chemical reactivity and biological properties. The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new drugs targeting various diseases.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its role in metabolic pathways and therapeutic applications.

- Receptor Binding : It has been shown to bind to various receptors, mimicking natural substrates or ligands. This binding can modulate biological responses, influencing processes such as cell signaling and gene expression.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Anticancer Properties : Studies have demonstrated cytotoxic effects against different cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives of indole compounds have shown effectiveness against human cancer cells such as HT-29 and A549 .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. Its structure allows it to interfere with bacterial growth mechanisms, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl Indole-5-Carboxylate | Lacks acetyl group | Antimicrobial and anticancer properties |

| Indole-3-Acetic Acid | Plant hormone | Involved in plant growth regulation |

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) | Anti-inflammatory and analgesic effects |

This table highlights how structural differences influence the biological activities of these compounds.

Case Studies and Research Findings

- Cytotoxicity Studies : Research published in MDPI indicates that methyl 3-acetyl-1H-indole derivatives exhibit significant cytotoxicity against various cancer cell lines (IC50 values ranging from 22 to 52 μM) . These findings support further exploration into their use as anticancer agents.

- Antimicrobial Testing : A study demonstrated that certain indole derivatives showed promising results against Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of indole derivatives have revealed their potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases .

Properties

IUPAC Name |

methyl 3-acetyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMOAHQIUXOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.